molecular formula C10H9ClN2O B1608579 2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole CAS No. 36770-21-5

2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole

Cat. No. B1608579
CAS RN: 36770-21-5
M. Wt: 208.64 g/mol
InChI Key: ZVOVXJOIASPSOO-UHFFFAOYSA-N
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Description



  • 2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C₉H₇ClN₂O .

  • It belongs to the class of oxadiazoles , which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.

  • The compound has a chloroethyl group attached to the 5-position of the oxadiazole ring and a phenyl group at the 2-position .





  • Synthesis Analysis



    • 1-Chloroethyl chloroformate can be used as a precursor for the synthesis of 2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole .

    • The synthesis likely involves the reaction of 1-chloroethyl chloroformate with an appropriate phenylhydrazine derivative under suitable conditions.

    • Unfortunately, I don’t have access to specific papers or detailed experimental procedures for this compound.





  • Molecular Structure Analysis



    • The molecular structure of 2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole consists of a five-membered oxadiazole ring with a chloroethyl group and a phenyl group attached.

    • The oxadiazole ring is planar due to resonance effects.

    • The phenyl group contributes to the overall shape and reactivity of the molecule.





  • Chemical Reactions Analysis



    • 2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole can participate in various chemical reactions:

      • Nucleophilic substitution : The chloroethyl group can be replaced by other nucleophiles (e.g., amines, alcohols) to form new derivatives.

      • Ring-opening reactions : The oxadiazole ring can undergo ring-opening reactions under specific conditions.

      • Functional group transformations : The compound can be modified by reactions such as acylation , alkylation , or oxidation .







  • Physical And Chemical Properties Analysis



    • Melting point : The compound likely has a melting point in the range of 100-150°C .

    • Solubility : It is likely sparingly soluble in water due to its hydrophobic nature.

    • Toxicity : As with other chloroethyl compounds, it may be toxic and corrosive .




  • Scientific Research Applications

    Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

    1,3,4-Oxadiazole, a five-membered aromatic ring, is a prominent scaffold in medicinal chemistry, recognized for its diverse bioactivities. Research highlights the structural uniqueness of the 1,3,4-oxadiazole ring, which allows for effective binding with various enzymes and receptors through multiple weak interactions. This interaction spectrum catalyzes an array of bioactivities, positioning 1,3,4-oxadiazole derivatives as central figures in the development of therapeutic agents. These derivatives exhibit a wide range of medicinal properties, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other effects, underscoring their significant development value in treating diverse ailments (Verma et al., 2019).

    Synthetic Routes and Metal-Ion Sensing Applications

    The synthesis of 1,3,4-oxadiazole derivatives encompasses a variety of methods, including dehydrogenative cyclization, oxidative cyclization, and C-H activation, among others. These synthetic routes facilitate the creation of oxadiazole-based compounds that serve as building blocks for fluorescent frameworks, particularly in metal-ion sensing. Due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, 1,3,4-oxadiazoles are optimal for developing chemosensors for metal ions. This application extends the utility of 1,3,4-oxadiazoles beyond pharmacology into material science and analytical chemistry, demonstrating their versatility and importance in scientific research (Sharma et al., 2022).

    Pharmacological Profile of Oxadiazole Derivatives

    The pharmacological landscape of oxadiazole derivatives is broad, with significant contributions to antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent studies have focused on compounds containing the oxadiazole ring, revealing their enhanced pharmacological activity through hydrogen bond interactions with biomacromolecules. This review underscores the critical role of oxadiazole derivatives in modern pharmacology, highlighting their potential as a biologically active unit in numerous compounds (Wang et al., 2022).

    Safety And Hazards



    • 2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole should be handled with care due to its potential toxicity and corrosiveness.

    • Always follow proper safety protocols when working with this compound.




  • Future Directions



    • Further research is needed to explore the compound’s biological activity, potential applications, and synthetic modifications.




    properties

    IUPAC Name

    2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H9ClN2O/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZVOVXJOIASPSOO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1=NN=C(O1)C2=CC=CC=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H9ClN2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10407066
    Record name 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10407066
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    208.64 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole

    CAS RN

    36770-21-5
    Record name 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10407066
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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